5-Aminonicotinaldehyde

Description

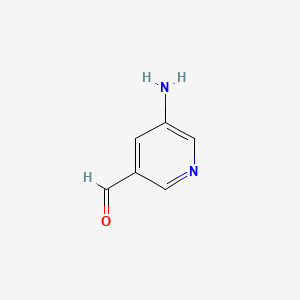

5-Aminonicotinaldehyde (C₆H₆N₂O) is a pyridine derivative featuring an aldehyde group at the 3-position and an amino group at the 5-position of the pyridine ring. This article focuses on comparative analysis with structurally related compounds, leveraging available data to infer trends in reactivity, stability, and functional utility.

Propriétés

IUPAC Name |

5-aminopyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6-1-5(4-9)2-8-3-6/h1-4H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBYBONVTQJWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparative Analysis of 5-Aminonicotinaldehyde and Structurally Similar Compounds

The following table summarizes key properties of this compound and its analogs, including positional isomers, acetylated/methylated derivatives, and carboxylic acid counterparts:

Key Research Findings

Positional Isomerism Effects: The amino group's position (2-, 4-, or 5-) significantly impacts intermolecular interactions. For example, 2-Aminonicotinic acid exhibits a high melting point (295–297°C) due to efficient hydrogen bonding between the amino and carboxylic acid groups . In contrast, 5-substituted derivatives lack this intramolecular stabilization, leading to lower melting points or amorphous solid states.

Functional Group Influence: Aldehyde vs. Carboxylic Acid: The aldehyde group in this compound confers electrophilic character, making it reactive toward nucleophiles like amines (e.g., forming Schiff bases). Conversely, 5-Aminonicotinic acid’s carboxylic acid group enhances polarity and solubility, favoring applications in aqueous-phase reactions . Substituent Effects: Acetylation (5-Acetylnicotinaldehyde) or methylation (5-Methylnicotinaldehyde) alters electronic and steric profiles.

Synthetic Utility: 5-Aminonicotinic acid is widely utilized in medicinal chemistry for synthesizing nicotinamide analogs or enzyme inhibitors . Aldehyde derivatives like 5-Acetylnicotinaldehyde are valuable in combinatorial chemistry for generating diverse heterocyclic libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.